Superior Ni2+-Dependent Enzyme Inhibition: MtMetAP1-IN-1 (IC50 = 0.7 µM) vs. OJT008 (IC50 = 40 µM)
MtMetAP1-IN-1 demonstrates a pronounced preference for the Ni2+-activated form of MtMetAP1, with an IC50 of 0.7 µM . In stark contrast, the structurally distinct inhibitor OJT008 is 57-fold less potent against the same Ni2+-activated isoform, exhibiting an IC50 of 40 µM [1]. This difference is not observed in the Co2+-activated state, where OJT008 is more potent (IC50 = 11 µM) than its Ni2+ state [1]. This highlights a fundamental divergence in metalloform selectivity between these two inhibitors.
| Evidence Dimension | Inhibitory potency (IC50) against Ni2+-activated MtMetAP1c |
|---|---|
| Target Compound Data | 0.7 µM |
| Comparator Or Baseline | OJT008: 40 µM |
| Quantified Difference | 57-fold higher potency for MtMetAP1-IN-1 |
| Conditions | In vitro enzyme inhibition assay; MtMetAP1c activated with NiCl2 |
Why This Matters
Researchers investigating the role of Ni2+ in Mtb physiology or developing inhibitors that target the Ni2+-metalloform will find MtMetAP1-IN-1 a uniquely potent tool compound compared to OJT008.
- [1] Onyenaka, C., et al. (2023). Anti-Tuberculosis Potential of OJT008 against Active and Multi-Drug-Resistant Mycobacterium Tuberculosis: In Silico and In Vitro Inhibition of Methionine Aminopeptidase. Int J Mol Sci, 24(24), 17142. doi:10.3390/ijms242417142 View Source
